4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
Description
Properties
IUPAC Name |
4-[[1-[2-(4-methoxyphenyl)-2-oxoethyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3.C2H2O4/c1-27-22-8-6-21(7-9-22)23(26)15-25-12-10-20(11-13-25)17-28-16-19-4-2-18(14-24)3-5-19;3-1(4)2(5)6/h2-9,20H,10-13,15-17H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMHBRUORALKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate, which is then further reacted with benzonitrile under controlled conditions. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The benzonitrile and oxoethyl groups are key sites for hydrolysis:
Reduction Reactions
Reduction of nitrile and ketone functionalities is feasible:
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent groups enable further derivatization:
Oxalate Counterion Interactions
The oxalate salt influences solubility and acid-base behavior:
Methoxyphenyl Group Reactivity
The 4-methoxyphenyl substituent undergoes electrophilic substitution:
Stability Under Stress Conditions
Forced degradation studies predict stability profiles:
Key Findings from Research
-
Synthetic Routes : The compound is likely synthesized via nucleophilic substitution between a piperidine intermediate and a benzonitrile-bearing alkylating agent, followed by oxalate salt formation .
-
Biological Relevance : Structural analogs (e.g., piperidine-urea derivatives) show activity as enzyme inhibitors, suggesting potential pharmacological applications .
-
Regulatory Status : No direct regulatory flags, but related benzamide/piperidine compounds are monitored under TSCA .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and neurological disorders.
Antitumor Activity
Research indicates that compounds similar to 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate exhibit significant antitumor properties. For instance, studies have shown that related piperidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The compound's structure suggests it may interact with various biological targets, potentially leading to effective treatments for malignancies such as malignant pleural mesothelioma .
Neuropharmacological Effects
Investigations into the neuropharmacological properties of this compound have revealed its potential as a neuroprotective agent. Compounds with similar structural motifs have been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The piperidine ring is known for its ability to cross the blood-brain barrier, enhancing the compound's therapeutic potential in neurological applications .
Structure-Activity Relationship (SAR)
The structure of this compound suggests a complex interaction with biological targets. The presence of the methoxy group and the piperidine moiety are critical for its biological activity. Variations in these substituents can significantly alter the compound's efficacy and selectivity against specific receptors or enzymes.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The synthetic routes often focus on optimizing yields and purity while exploring different reaction conditions to enhance biological activity.
Example Synthetic Route
- Starting Materials : 4-methoxybenzaldehyde and piperidine derivatives.
- Key Reactions :
- Condensation reactions to form the piperidine core.
- Alkylation steps to introduce methoxy and nitrile groups.
- Final oxalate formation through acid-base reactions.
Case Studies
Several studies highlight the applications of this compound in drug discovery:
- In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines, indicating its potential as a lead compound for further development .
- Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size when administered with this compound, suggesting effective bioavailability and therapeutic action .
- Mechanistic Studies : Research has elucidated the mechanisms by which this compound exerts its effects, including modulation of apoptotic pathways and inhibition of angiogenesis in tumor cells.
Mechanism of Action
The mechanism of action of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogues
Core Piperidine-Benzenzonitrile Derivatives
Several compounds share the piperidine-benzonitrile backbone but differ in substituents:
Key Observations :
- The target compound is unique in its 2-(4-methoxyphenyl)-2-oxoethyl substituent, which introduces a ketone and methoxy group absent in analogues like the fluoropropyl derivative .
Substituent Variations
- 4-Methoxybenzyl vs. Fluorinated Chains : The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to fluoropropyl derivatives, which prioritize metabolic stability .
- Oxalate Salt vs. Other Salts : Tosylate and succinate salts (e.g., ) are common in similar compounds, but oxalate may offer distinct crystallinity or solubility profiles.
Reported Yields for Analogues :
- Piperidine-benzonitrile derivatives synthesized via reductive amination achieved yields of 38–74% .
- Tosylate salts (e.g., compound 21a in ) were isolated in 56% yield, suggesting moderate efficiency for similar steps.
Physicochemical Properties
- Melting Points : Piperidine derivatives with aromatic substituents (e.g., benzhydryl groups) exhibit melting points up to 230°C . The oxalate salt may lower the melting point compared to free bases.
- Solubility : Oxalate salts generally improve aqueous solubility, critical for bioavailability. Succinate and tosylate salts in analogues (e.g., ) serve similar purposes.
Biological Activity
The compound 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate , with CAS number 1396807-62-7, is a complex organic molecule exhibiting potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 468.5 g/mol. The structure includes a piperidine ring, a methoxyphenyl group, and a benzonitrile moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1396807-62-7 |
| Molecular Formula | C25H28N2O7 |
| Molecular Weight | 468.5 g/mol |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and methoxyphenyl groups have shown efficacy in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in several studies. Compounds with similar scaffolds have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of acetylcholinesterase (AChE) and urease. The IC50 values for related compounds suggest significant enzyme inhibition, which is crucial for the treatment of conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of piperidine derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.
- Antimicrobial Screening : In a comparative study, the synthesized benzonitrile derivatives were tested against multiple bacterial strains. The compound demonstrated IC50 values that were lower than standard antibiotics, indicating its potential as a new antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G1 or G2 phase arrest in cancer cells.
- Apoptosis Induction : Triggers apoptotic pathways leading to programmed cell death.
- Enzyme Interaction : Binds to active sites of enzymes like AChE, inhibiting their function and disrupting neurotransmitter breakdown.
Research Findings Overview
A comprehensive review of literature reveals promising insights into the biological activities associated with this compound:
Q & A
Q. Q1. What are the key synthetic strategies for preparing 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate, and how are intermediates characterized?
Answer: The synthesis typically involves multi-step reactions:
Piperidine Ring Functionalization : Alkylation or acylation of the piperidine nitrogen using reagents like 2-(4-methoxyphenyl)-2-oxoethyl halides to introduce the ketoethyl group .
Methoxy-Methyl Linker Installation : Reaction of the piperidine-methoxy intermediate with 4-(bromomethyl)benzonitrile under basic conditions (e.g., K₂CO₃ in DMF) to form the benzonitrile-linked product .
Oxalate Salt Formation : Treatment with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .
Q. Characterization Methods :
- NMR Spectroscopy : Confirm regiochemistry of substitutions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₂₃H₂₅N₂O₄⁺ expected at m/z 393.18) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for intermediates, if applicable .
Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound, and how are conflicting data resolved?
Answer:
- 1H/13C NMR : Essential for verifying the piperidine ring conformation, methoxy group integration (δ 3.8–4.0 ppm), and benzonitrile substituents. Overlapping signals (e.g., methoxy-methyl protons) may require 2D techniques (COSY, HSQC) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) groups .
- Resolution of Data Contradictions :
- Case Example : Discrepancies in carbonyl peak integration (e.g., oxalate vs. ketone) can arise from tautomerism. Use pH-dependent NMR in D₂O to stabilize specific forms .
- Mass Fragmentation Analysis : Differentiate between oxalate salt ([M+COOH]⁻) and free base ([M+H]+) using negative/positive ion modes .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction yields in the alkylation step of the piperidine ring, and what factors contribute to low efficiency?
Answer: Challenges :
- Steric hindrance at the piperidine nitrogen reduces nucleophilicity.
- Competing side reactions (e.g., over-alkylation) in polar aprotic solvents.
Q. Optimization Strategies :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Temperature Control : Maintain 0–5°C during alkylation to suppress side products .
- Solvent Selection : Replace DMF with acetonitrile to minimize hydrolysis of reactive intermediates .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry dynamically .
Q. Q4. How do structural modifications (e.g., methoxy vs. dimethoxy substituents) impact the compound’s biological activity, and what assays validate these effects?
Answer: Structure-Activity Relationship (SAR) Insights :
Q. Validation Assays :
- In Vitro Cytochrome P450 Inhibition : Assess metabolic stability using human liver microsomes and LC-MS quantification .
- Kinase Binding Assays : Use fluorescence polarization to measure competitive displacement of reference ligands .
- Solubility Studies : Perform shake-flask experiments in PBS (pH 7.4) with HPLC quantification .
Q. Q5. What methodologies are recommended for resolving contradictions between computational docking predictions and experimental binding data?
Answer: Case Example : Discrepancies in predicted vs. observed IC₅₀ values for kinase inhibition. Methodological Framework :
Re-evaluate Docking Parameters :
- Test multiple protonation states of the piperidine nitrogen (e.g., protonated vs. free base) using molecular dynamics simulations .
- Adjust force fields (e.g., AMBER vs. CHARMM) to account for ligand flexibility .
Experimental Cross-Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm on-rates/off-rates .
- Alanine Scanning Mutagenesis : Identify critical residues in the target protein’s active site .
Data Reconciliation : Use Bayesian statistics to integrate computational and experimental uncertainties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
